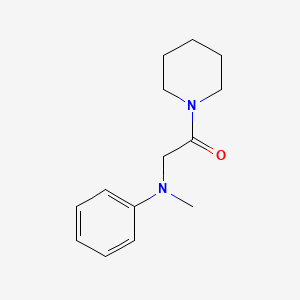

Piperidine, 1-(N-methyl-N-phenylglycyl)-

Description

Structure

3D Structure

Propriétés

Numéro CAS |

98840-89-2 |

|---|---|

Formule moléculaire |

C14H20N2O |

Poids moléculaire |

232.32 g/mol |

Nom IUPAC |

2-(N-methylanilino)-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C14H20N2O/c1-15(13-8-4-2-5-9-13)12-14(17)16-10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |

Clé InChI |

ZEULBUZDQBZXEN-UHFFFAOYSA-N |

SMILES |

CN(CC(=O)N1CCCCC1)C2=CC=CC=C2 |

SMILES canonique |

CN(CC(=O)N1CCCCC1)C2=CC=CC=C2 |

Autres numéros CAS |

98840-89-2 |

Séquence |

G |

Origine du produit |

United States |

Synthetic Methodologies for Piperidine, 1 N Methyl N Phenylglycyl and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products. nih.gov Its synthesis has been extensively studied, with several robust methods available for its construction. These can be broadly categorized into cyclization reactions, reduction of pyridine (B92270) precursors, and multi-component reactions.

Intramolecular and Intermolecular Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the piperidine ring by forming one or more carbon-nitrogen or carbon-carbon bonds.

Intramolecular Cyclization: This strategy involves the ring closure of a linear substrate containing a nitrogen atom and a reactive functional group at appropriate positions. A common approach is the cyclization of amino-aldehydes, where a new C-N bond is formed. nih.gov For instance, radical-mediated amine cyclization using a cobalt(II) catalyst has been shown to be effective for producing various piperidines. nih.gov Other methods include the intramolecular hydroamination of alkenes, which can be catalyzed by various transition metals. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high yields and controlling stereoselectivity. nih.gov

Intermolecular Cyclization (Annulation): In this approach, two or more separate molecules combine to form the piperidine ring. An example is the [5+1] annulation method, which can involve an iridium(III)-catalyzed cascade of oxidation, amination, and imine reduction. nih.gov This strategy allows for the stereoselective synthesis of substituted piperidines through the formation of two new C-N bonds. nih.gov Another powerful intermolecular approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring, which can then be further modified to yield the desired piperidine derivative.

Catalytic Hydrogenation and Reduction Approaches to Saturated Heterocycles

The reduction of readily available pyridine derivatives is one of the most common and economically viable methods for synthesizing the piperidine core.

Catalytic Hydrogenation of Pyridines: This method typically involves the use of a transition metal catalyst, such as platinum, palladium, rhodium, or ruthenium, under a hydrogen atmosphere. rsc.orgresearchgate.net Platinum oxide (PtO₂) is a mild and effective catalyst for the hydrogenation of substituted pyridines in a protic solvent like glacial acetic acid at room temperature under moderate hydrogen pressure. researchgate.net Rhodium on carbon has also been utilized for the catalytic hydrogenation of pyridines under lower atmospheric pressures. rsc.org A key challenge in the hydrogenation of functionalized pyridines is the potential for catalyst poisoning by the nitrogen atom of the substrate. rsc.org

Recent advancements have focused on developing more active and selective catalysts that can operate under milder conditions. For example, rhodium oxide (Rh₂O₃) has been reported as a stable and commercially available catalyst for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Electrocatalytic hydrogenation has also emerged as a sustainable alternative, using a carbon-supported rhodium catalyst to achieve quantitative conversion of pyridine to piperidine at ambient temperature and pressure. acs.orgnih.gov

| Catalyst | Substrate | Conditions | Yield | Reference |

| PtO₂ | Substituted Pyridines | H₂ (50-70 bar), Glacial Acetic Acid, RT | Good | researchgate.net |

| Rh₂O₃ | Functionalized Pyridines | H₂ (5 bar), TFE, 40 °C | High | rsc.org |

| Rh/C | Pyridines | H₂ (lower pressure) | - | rsc.org |

| Rh/KB | Pyridine | Electrocatalysis, ambient T/P | 98% | acs.orgnih.gov |

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor molecule, such as formic acid or its salts. This method can offer advantages in terms of operational simplicity and safety. Rhodium complexes have been shown to efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts under mild conditions. researchgate.net

Multi-Component Reactions (e.g., Ugi-type Chemistry) for Piperidine Scaffold Derivatization

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. ajchem-a.com This approach is highly convergent and atom-economical.

The Ugi reaction is a well-known MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the classic Ugi reaction typically produces α-acylamino carboxamides, variations of this reaction can be employed for the synthesis of heterocyclic scaffolds, including piperidines. researchgate.netnih.gov For instance, by using bifunctional starting materials, a sequential Ugi reaction followed by an intramolecular cyclization can lead to the formation of piperazine-based scaffolds, which are structurally related to piperidines. nih.govnih.gov The versatility of the Ugi reaction allows for the introduction of diverse substituents onto the heterocyclic core by simply varying the starting components. mdpi.com This makes it a valuable strategy for creating libraries of piperidine analogs for biological screening.

N-Substitution and Amide Bond Formation

Once the piperidine ring is constructed, the final step in the synthesis of "Piperidine, 1-(N-methyl-N-phenylglycyl)-" is the formation of the amide bond between the piperidine nitrogen and the N-methyl-N-phenylglycyl moiety.

Acylation Protocols for N-Acylpiperidines

The acylation of piperidine is a standard transformation in organic synthesis. The most common method involves the reaction of piperidine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

For the synthesis of the target compound, N-methyl-N-phenylglycine would first be converted to its corresponding acyl chloride, for example, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with piperidine in an inert solvent, often in the presence of a tertiary amine base like triethylamine (B128534) or pyridine, to afford "Piperidine, 1-(N-methyl-N-phenylglycyl)-".

Methods for Introducing Glycyl Moieties via Amide Coupling

The direct coupling of a carboxylic acid with an amine to form an amide bond is a fundamental reaction in organic and medicinal chemistry. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid.

A wide array of peptide coupling reagents can be employed for the formation of the amide bond between piperidine and N-methyl-N-phenylglycine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents (e.g., BOP, PyBOP) and uronium-based reagents (e.g., HBTU, HATU) are also highly effective for this purpose.

The general procedure involves mixing N-methyl-N-phenylglycine, piperidine, the coupling reagent, and a non-nucleophilic base in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (ACN). The reaction is typically stirred at room temperature until completion.

| Coupling Reagent | Additive | Base | Solvent |

| DCC | HOBt | Et₃N | DCM |

| EDC | HOAt | DIPEA | DMF |

| PyBOP | - | DIPEA | ACN |

| HATU | - | DIPEA | DMF |

Enzymatic methods for N-amidation are also emerging as green and highly selective alternatives. Enzymes such as lipases, cutinases, and carboxylic acid reductases have been shown to catalyze the formation of amide bonds with N-heterocycles like piperidine. nih.gov

Stereoselective Synthesis of N-Substituted Piperidines

While the title compound, Piperidine, 1-(N-methyl-N-phenylglycyl)-, is itself achiral, the synthesis of chiral N-substituted piperidine analogues is a significant area of research due to their prevalence in pharmaceuticals and natural products. nih.govajchem-a.com Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for biological activity.

Enantioselective and Diastereoselective Approaches

The construction of enantiomerically enriched piperidine rings can be achieved through various strategies. One powerful method involves the catalytic asymmetric hydrogenation of pyridine precursors. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium salts can yield chiral piperidines with high enantioselectivity. nih.gov Another approach is the diastereoselective functionalization of a pre-existing chiral piperidine scaffold.

Recent advances have focused on developing generally applicable routes. A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine derivative has been reported to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govsnnu.edu.cnacs.org Ring-closing metathesis and intramolecular cyclization cascades are also employed to build the piperidine ring stereoselectively from acyclic precursors. researchgate.netnih.gov These methods often establish multiple stereocenters in a single, highly controlled transformation.

Application of Chiral Auxiliaries and Asymmetric Catalysis

To control stereochemistry during synthesis, chemists often employ either chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams have proven to be versatile chiral building blocks for the enantioselective synthesis of a wide range of piperidine derivatives. acs.orgacs.orgnih.gov These auxiliaries allow for the stereocontrolled introduction of substituents at various positions on the piperidine ring before being cleaved to reveal the final product. acs.orgacs.org Other well-known auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which are effective in controlling alkylation and aldol (B89426) reactions of acyl groups that could subsequently be attached to a piperidine nitrogen. wikipedia.orgnih.govresearchgate.net

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often more atom-economical than using stoichiometric chiral auxiliaries. Transition-metal catalysis is a dominant strategy, with complexes of rhodium, iridium, and palladium being widely used for reactions like asymmetric hydrogenation and C-C bond formations. nih.govnih.gov For example, iridium catalysts paired with chiral diamine ligands have been shown to be effective in the asymmetric reductive amination of ketones to form chiral amines, a strategy applicable to piperidine synthesis. rsc.org Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. researchgate.net

| Strategy | Description | Common Examples |

| Chiral Auxiliaries | A chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | Phenylglycinol-derived lactams, Evans' oxazolidinones, Oppolzer's camphorsultam. wikipedia.orgacs.org |

| Asymmetric Catalysis | A chiral catalyst is used in sub-stoichiometric amounts to produce a chiral product. | Chiral Rhodium, Iridium, or Palladium complexes for hydrogenation or C-C coupling; Proline-based organocatalysts. nih.govrsc.org |

Purification and Isolation Techniques for N-Acylpiperidine Products

The isolation of pure Piperidine, 1-(N-methyl-N-phenylglycyl)- from a reaction mixture is critical for its characterization and subsequent use. As a tertiary amide, it lacks the acidic N-H proton of primary or secondary amides, which influences its chemical properties and the choice of purification method.

Column chromatography is the most common technique for purifying compounds of this type on a laboratory scale. columbia.edu Silica (B1680970) gel is the standard stationary phase used to separate the target compound from unreacted starting materials, reagents, and byproducts based on polarity. columbia.edu For tertiary amides and amines that may interact strongly with acidic silica, amine-functionalized silica or alumina (B75360) can be used as the stationary phase to improve separation and reduce tailing. biotage.com The choice of mobile phase (eluent) is determined empirically, often using thin-layer chromatography (TLC), and typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). columbia.edu

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used when standard column chromatography fails to provide adequate separation or when very high purity (>98%) is required. warwick.ac.ukresearchgate.net It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. warwick.ac.uk Reversed-phase HPLC, with a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (often mixtures of acetonitrile and water), is frequently used for purifying polar organic molecules like amides. columbia.edu

For crystalline products, recrystallization can be an effective and scalable purification method. This technique relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at varying temperatures.

Liquid-liquid extraction is often used during the initial workup to remove water-soluble byproducts, such as the urea (B33335) formed from carbodiimide (B86325) reagents or salts. acs.org Since tertiary amides are generally neutral, they can be separated from acidic or basic impurities by washing the organic layer with aqueous acid and base.

| Technique | Principle | Application | Advantages | Disadvantages |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. columbia.edu | Primary purification of crude reaction mixtures. | Versatile, widely applicable, scalable to a certain extent. | Can be time-consuming and solvent-intensive. |

| Preparative HPLC | High-resolution liquid chromatography for isolation. warwick.ac.uk | Final purification to achieve high purity; separation of difficult mixtures. nih.gov | Excellent resolution, high purity achievable, automated. warwick.ac.uk | Expensive, limited sample capacity per run. |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of crystalline solid products. | Potentially very efficient, scalable, low cost. | Only applicable to crystalline solids; can have yield losses. |

| Liquid-Liquid Extraction | Partitioning of components between two immiscible liquid phases. acs.org | Initial workup to remove water-soluble impurities and reagents. | Fast, simple, good for bulk removal of impurities. | Limited separation power for compounds with similar solubility. |

Advanced Spectroscopic Elucidation and Structural Analysis of Piperidine, 1 N Methyl N Phenylglycyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For Piperidine (B6355638), 1-(N-methyl-N-phenylglycyl)-, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals, understand the connectivity between atoms, and probe the molecule's dynamic behavior in solution.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of Piperidine, 1-(N-methyl-N-phenylglycyl)-. The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting patterns), and integration values corresponding to the number of protons. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, offering insights into the carbon skeleton of the molecule.

Detailed, experimentally-derived ¹H and ¹³C NMR data for Piperidine, 1-(N-methyl-N-phenylglycyl)- is not extensively available in publicly accessible scientific literature. The following tables represent predicted chemical shifts based on computational models and typical values for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts for Piperidine, 1-(N-methyl-N-phenylglycyl)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.2-7.4 | Multiplet | 5H |

| Glycyl-CH | 4.5-4.7 | Singlet | 1H |

| N-CH₃ | 2.8-3.0 | Singlet | 3H |

| Piperidine-H (axial, equatorial α to N) | 3.4-3.6 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts for Piperidine, 1-(N-methyl-N-phenylglycyl)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168-172 |

| Phenyl-C (quaternary) | 135-140 |

| Phenyl-CH (ortho, meta, para) | 125-130 |

| Glycyl-CH | 60-65 |

| N-CH₃ | 35-40 |

| Piperidine-C (α to N) | 42-48 |

| Piperidine-C (β to N) | 24-28 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To overcome the limitations of one-dimensional NMR and to establish unambiguous assignments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For instance, COSY would show correlations between the different protons within the piperidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is invaluable for piecing together the molecular fragments, for example, by showing a correlation from the N-methyl protons to the glycyl-CH and the phenyl quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. This is particularly useful for determining the molecule's conformation and stereochemistry. For example, NOESY could reveal through-space interactions between the N-methyl group and the phenyl ring protons.

Dynamic NMR for Rotational and Inversional Barriers

The structure of Piperidine, 1-(N-methyl-N-phenylglycyl)- contains several bonds that can exhibit restricted rotation, such as the amide C-N bond and the N-phenyl bond. Additionally, the piperidine ring can undergo chair-to-chair inversion. These dynamic processes can be studied using variable-temperature NMR, a technique known as dynamic NMR (DNMR). At low temperatures, these rotational or inversional processes may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the different conformers. As the temperature is increased, the rate of exchange increases, leading to coalescence and eventual sharpening of the averaged signals. Analysis of the line shapes at different temperatures allows for the calculation of the energy barriers associated with these dynamic processes.

Analysis of Chemical Shift Perturbations and Anisotropy Effects

The chemical shifts of the nuclei in Piperidine, 1-(N-methyl-N-phenylglycyl)- are influenced by the electronic environment. The aromatic phenyl ring, for instance, generates a magnetic field that can cause significant anisotropic effects, leading to either shielding (upfield shifts) or deshielding (downfield shifts) of nearby protons, depending on their spatial orientation relative to the ring. Studying these chemical shift perturbations, often with the aid of computational modeling, can provide further insights into the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for the definitive identification of Piperidine, 1-(N-methyl-N-phenylglycyl)-. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the calculation of a unique elemental composition.

For Piperidine, 1-(N-methyl-N-phenylglycyl)-, with a chemical formula of C₁₄H₂₀N₂O, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the correct elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for Piperidine, 1-(N-methyl-N-phenylglycyl)-

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀N₂O |

| Theoretical Exact Mass ([M+H]⁺) | 233.16484 u |

Table of Compounds Mentioned

| Compound Name |

|---|

| Piperidine, 1-(N-methyl-N-phenylglycyl)- |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For Piperidine, 1-(N-methyl-N-phenylglycyl)-, electrospray ionization (ESI) in positive mode would likely produce a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would initiate fragmentation along predictable pathways based on the structural features of the molecule, namely the piperidine ring and the N-methyl-N-phenylglycyl side chain.

The fragmentation of molecules containing a piperidine ring often involves cleavage alpha to the ring nitrogen. researchgate.net For fentanyl-related compounds, which also feature a piperidine ring linked to an N-phenyl amide group, characteristic fragmentation involves the cleavage between the α and β carbons of the linker chain, often resulting in the base peak. caymanchem.com Drawing parallels, the primary fragmentation of Piperidine, 1-(N-methyl-N-phenylglycyl)- would likely involve the cleavage of the amide bond and bonds within the N-phenylglycyl moiety.

Key fragmentation pathways can be proposed:

Pathway A: Cleavage of the amide bond between the carbonyl carbon and the piperidine nitrogen, leading to the formation of a piperidine ion (m/z 85) and an N-methyl-N-phenylglycyl acylium ion.

Pathway B: Fragmentation initiated by the N-phenyl group, similar to patterns seen in fentanyl analogs, could lead to the formation of a stable N-methylaniline fragment (m/z 106) or related ions. wvu.edu

Pathway C: Loss of the entire N-phenylglycyl group, resulting in the protonated piperidine ion.

The analysis of peptoids, which are structurally similar to the side chain, shows that fragmentation primarily yields B- and Y-ions through an oxazolone (B7731731) ring intermediate. pacific.edu This suggests that complex rearrangements and fragmentations could also occur within the N-methyl-N-phenylglycyl portion of the molecule.

| Proposed Fragment Ion (m/z) | Possible Structure/Origin |

|---|---|

| 233 | [M+H]⁺ (Precursor Ion) |

| 148 | N-methyl-N-phenylglycyl acylium ion [C₉H₁₀NO]⁺ |

| 106 | N-methylaniline fragment [C₇H₈N]⁺ |

| 85 | Piperidine ion [C₅H₁₁N]⁺ |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

To analyze Piperidine, 1-(N-methyl-N-phenylglycyl)- within complex matrices, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods provide the necessary separation power combined with sensitive and specific detection. cmbr-journal.com

LC-MS: This is a highly suitable technique for non-volatile or thermally unstable compounds. nih.gov For piperidine-containing compounds, reverse-phase liquid chromatography is commonly employed. researchgate.netnih.gov A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, often with an additive like formic acid to promote ionization, would provide effective separation. nih.gov The mass spectrometer, typically a triple quadrupole or a high-resolution time-of-flight (TOF) instrument, allows for both quantification and structural confirmation. researchgate.net

GC-MS: This method is well-suited for volatile and thermally stable compounds. The volatility of Piperidine, 1-(N-methyl-N-phenylglycyl)- would determine the feasibility of this technique. If suitable, a non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane (e.g., HP-5MS), would be used. cmbr-journal.com The sample would be injected into a heated port to ensure vaporization, and a temperature program would be used to separate components based on their boiling points and column interactions before they enter the mass spectrometer for ionization (typically electron ionization) and detection. cmbr-journal.com

| Parameter | LC-MS | GC-MS |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 3.9 x 100 mm, 5 µm) nih.gov | Capillary HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm) cmbr-journal.com |

| Mobile/Carrier Gas | Acetonitrile/Water with 0.05% Formic Acid (gradient) nih.gov | Helium (constant flow, e.g., 1 mL/min) cmbr-journal.com |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI), 70 eV |

| Detector | Quadrupole, Ion Trap, or Time-of-Flight (TOF) MS | Quadrupole or Ion Trap MS |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of Piperidine, 1-(N-methyl-N-phenylglycyl)- would exhibit characteristic absorption bands corresponding to its key functional groups.

Amide C=O Stretch: A strong, sharp absorption band is expected for the tertiary amide carbonyl group, typically in the range of 1670-1630 cm⁻¹.

Aromatic Ring: The N-phenyl group would produce several bands. C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz C=C stretching vibrations within the aromatic ring cause bands of variable intensity in the 1600-1450 cm⁻¹ region. pressbooks.pub

Aliphatic C-H Stretch: The C-H bonds of the piperidine ring and the N-methyl group will show strong stretching absorptions in the 2960-2850 cm⁻¹ region. pressbooks.pub

C-N Stretch: The stretching vibrations for the C-N bonds (piperidine-carbonyl, phenyl-nitrogen, methyl-nitrogen) would appear in the fingerprint region, typically between 1350-1000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Piperidine, CH₃) | Stretching | 2960-2850 |

| Tertiary Amide C=O | Stretching | 1670-1630 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aliphatic CH₂ | Bending (Scissoring) | ~1465 |

| C-N | Stretching | 1350-1000 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information complementary to IR spectroscopy, as different selection rules apply. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, while they may be weak in IR. researchgate.net

For Piperidine, 1-(N-methyl-N-phenylglycyl)-, strong Raman signals would be expected for:

The symmetric "breathing" mode of the phenyl ring, typically around 1000 cm⁻¹.

Other C=C stretching modes within the aromatic ring.

The symmetric stretching and deformation modes of the piperidine ring skeleton.

In contrast, the highly polar C=O stretching vibration, which is very strong in the IR spectrum, would likely show a weaker signal in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational modes. researchgate.net

Infrared Ion Spectroscopy for Gas-Phase Intermediate Characterization

Infrared Ion Spectroscopy (IRIS) is an advanced technique that combines mass spectrometry with vibrational spectroscopy to characterize the structure of gas-phase ions. aps.org This method is particularly useful for confirming the structures of fragment ions observed in MS/MS experiments.

The process involves mass-selecting an ion of interest (e.g., one of the key fragments from Table 1) and trapping it in an ion trap. The trapped ions are then irradiated with a tunable infrared laser. When the laser's frequency matches a vibrational mode of the ion, the ion absorbs energy and may undergo further fragmentation (photodissociation). By plotting the fragmentation efficiency against the IR wavelength, an IR spectrum of the specific, mass-selected ion is obtained. aps.org This experimental spectrum can then be compared to theoretical spectra calculated using methods like Density Functional Theory (DFT) to confirm the ion's structure, thereby validating proposed fragmentation mechanisms.

Other Advanced Spectroscopic Methods and Applications

Beyond the methods detailed above, a full structural elucidation would employ other powerful techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) couplings within the piperidine ring and between the methylene (B1212753) and methyl protons of the glycyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom (¹³C), allowing for the assignment of the carbon skeleton. ipb.pt

Computational Spectroscopy: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. researchgate.net DFT can be used to:

Optimize the three-dimensional geometry of the molecule.

Predict theoretical IR and Raman spectra. Comparing these predicted spectra with experimental ones aids in the assignment of complex vibrational modes. researchgate.net

Calculate NMR chemical shifts, which can help in the assignment of complex spectra.

Determine the energies of different conformations and fragment ions, providing theoretical support for observed fragmentation pathways.

Conformational Landscape and Dynamics of N Substituted Piperidine Amides

Conformational Analysis of the Piperidine (B6355638) Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. This fundamental structure, however, is subject to dynamic changes and substituent effects.

The piperidine ring exists in a dynamic equilibrium between two distinct chair conformations. This process, known as chair-chair interconversion or ring flipping, occurs rapidly at room temperature. The energy barrier for this process in the parent piperidine molecule is approximately 10.4 kcal/mol. During this interconversion, all axial bonds become equatorial, and all equatorial bonds become axial.

While the chair conformation is significantly more stable than other potential forms like the boat or twist-boat, these less stable conformations serve as transient intermediates during the ring-flipping process. The presence of the bulky N-acyl substituent can influence the energy landscape of this interconversion. In some N-acylpiperidines, particularly those with additional substitution on the ring, twist-boat conformations can become more accessible or even stabilized, although the chair form generally predominates. Current time information in Chatham County, US.chemicalbook.com

The introduction of the N-(N-methyl-N-phenylglycyl) group at the nitrogen atom profoundly influences the conformation of the piperidine ring. The nitrogen atom in an amide is engaged in resonance with the adjacent carbonyl group, which imparts a partial double-bond character to the N-C(O) bond. This resonance forces the nitrogen atom and the atoms connected to it (the piperidine C2 and C6 atoms, and the carbonyl carbon) to adopt a more planar, sp²-hybridized geometry. nih.gov

This planarity introduces significant steric interactions, known as pseudoallylic or A(1,3) strain, between the acyl group and the axial hydrogen atoms on the carbons adjacent to the nitrogen (C2 and C6). Current time information in Chatham County, US.nih.gov To mitigate this strain, the piperidine ring may undergo distortions from the ideal chair geometry. Furthermore, this strain can influence the conformational preference of other substituents on the ring, often favoring an axial orientation for a 2-substituent to reduce steric clash. nih.gov While Piperidine, 1-(N-methyl-N-phenylglycyl)- is unsubstituted on the ring itself, the steric demands of the N-acyl group remain a primary determinant of the ring's preferred conformation and its dynamic equilibrium.

Restricted Rotation Around the N-C(O) Amide Bond

A defining characteristic of amides, including Piperidine, 1-(N-methyl-N-phenylglycyl)-, is the restricted rotation around the bond connecting the piperidine nitrogen and the carbonyl carbon.

The resonance between the nitrogen lone pair and the carbonyl π-system creates a significant energy barrier to rotation around the N-C(O) bond. This barrier is substantially higher than that for rotation around a typical single bond, with values for amides generally falling in the range of 15-25 kcal/mol. nih.gov

This high rotational barrier means that rotation is slow on the NMR timescale at or near room temperature. Consequently, the compound can exist as a mixture of distinct, slowly interconverting conformational isomers known as rotamers (or atropisomers). researchgate.netwikipedia.org In the case of Piperidine, 1-(N-methyl-N-phenylglycyl)-, these rotamers would be defined by the different spatial arrangements of the N-methyl and phenylacetyl groups relative to the piperidine ring. These distinct rotamers can often be observed as separate sets of signals in NMR spectra. nih.govresearchgate.net

| Compound Type | Rotational Barrier (ΔG‡, kcal/mol) | Method |

|---|---|---|

| Simple Formamides | ~20-23 | Dynamic NMR / DFT Calculations nih.gov |

| N-Acyl-piperidines | ~15-20 | NMR Studies researchgate.net |

| Atropisomeric Hydrazides | >20 | Computational Analysis journalagent.com |

Nitrogen Inversion at the Piperidine Nitrogen Atom

In simple secondary amines like the parent piperidine, or tertiary amines like N-methylpiperidine, the nitrogen atom is typically sp³ hybridized and pyramidal. This pyramid can rapidly invert its configuration in a process known as nitrogen inversion. rsc.org The energy barrier for nitrogen inversion in piperidine is relatively low, estimated at around 6.1 kcal/mol, a value substantially lower than the barrier for ring inversion.

However, for Piperidine, 1-(N-methyl-N-phenylglycyl)-, the concept of classical nitrogen inversion is not the primary dynamic process at the piperidine nitrogen. Due to the strong resonance with the adjacent carbonyl group, the amide nitrogen atom is largely sp² hybridized and maintains a trigonal planar geometry. The delocalization of the nitrogen's lone pair into the carbonyl system effectively removes the prerequisite for pyramidal geometry and the associated inversion process. nih.gov Therefore, the dominant and higher-energy conformational barrier associated with the piperidine nitrogen in this molecule is the restricted rotation around the N-C(O) amide bond, as detailed in section 4.2.

| Process | Compound Type | Approximate Energy Barrier (kcal/mol) |

|---|---|---|

| Ring Inversion | Piperidine | ~10.4 |

| Nitrogen Inversion | Piperidine | ~6.1 |

| N-C(O) Bond Rotation | N-Acyl Piperidines | ~15-20 researchgate.net |

Quantification of Barriers to Nitrogen Inversion in N-Substituted Piperidines

Nitrogen inversion, also known as pyramidal inversion, is a process where a non-planar nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org For the parent piperidine molecule, the free energy barrier (ΔG‡) for nitrogen inversion has been experimentally determined to be approximately 25.5 ± 0.8 kJ mol⁻¹ (about 6.1 kcal/mol). nih.gov Computational studies have calculated this barrier to be around 19.65 kJ mol⁻¹. nih.gov The inversion process in simple amines is generally rapid at room temperature. wikipedia.org

The energy barrier is sensitive to the nature of the substituents on the nitrogen atom. Electron-delocalizing groups can lower the barrier, while substituents with unshared electron pairs may raise it. ipb.pt The specific values for various N-substituted piperidines are crucial for understanding their dynamic behavior.

| Compound | Inversion Barrier (kJ/mol) | Inversion Barrier (kcal/mol) | Method |

|---|---|---|---|

| Piperidine | 25.5 ± 0.8 | ~6.1 | Experimental (13C NMR) nih.gov |

| Piperidine | 19.65 | ~4.7 | Theoretical Calculation nih.gov |

| Ammonia (for comparison) | 24.2 | 5.8 | Experimental wikipedia.org |

Experimental and Theoretical Probes of Inversion Dynamics

The study of the rapid conformational and inversional dynamics in N-substituted piperidines relies on a combination of advanced experimental and theoretical techniques.

Experimental Probes: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost experimental tool for investigating these dynamics. acs.org Specifically, variable-temperature and dynamic NMR (DNMR) studies are employed to measure the rates of inversion. rsc.org As the temperature is lowered, the rate of nitrogen inversion slows. At a certain temperature, known as the coalescence temperature, signals from distinct conformers (e.g., axial and equatorial) which are averaged at higher temperatures, broaden and then resolve into separate peaks. researchgate.net Analyzing these spectral changes allows for the calculation of the activation energy barriers for the inversion process. rsc.org

Theoretical Probes: Computational chemistry provides powerful insights into the conformational landscape and the energetics of inversion. Quantum-chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are used to model the structures of the ground-state conformers and the planar transition state of the inversion. researchgate.netresearchgate.net By calculating the energy difference between these states, a theoretical value for the inversion barrier can be determined. nih.gov

Commonly used DFT functionals for these studies include B3LYP and M06-2X. researchgate.netacs.org Theoretical models are often validated by comparing the calculated NMR chemical shifts with experimental data, a strategy that has proven to be a valuable aid in structural elucidation. researchgate.net Molecular dynamics simulations can further reveal the stability of ligand-receptor interactions and the preferred binding poses of piperidine-containing compounds. nih.govrsc.org

Stereochemical Effects of Substituents on Piperidine Conformations

The conformational preference of the piperidine ring, which typically adopts a stable chair conformation, is profoundly influenced by the nature of the substituent on the nitrogen atom. beilstein-journals.org

In N-acylpiperidines, such as the subject compound "Piperidine, 1-(N-methyl-N-phenylglycyl)-", a significant stereoelectronic effect known as pseudoallylic or A(1,3) strain comes into play. acs.orgresearchgate.net This arises because the lone pair of the amide nitrogen engages in conjugation with the adjacent carbonyl group's π-orbital. nih.gov This conjugation imparts a partial double-bond character to the C-N bond, forcing the nitrogen and its substituents towards a more planar (sp2-hybridized) geometry. nih.gov

This planarity creates steric repulsion between the N-acyl group and any substituent at the C-2 position of the piperidine ring. acs.orgnih.gov To alleviate this A(1,3) strain, the C-2 substituent is strongly compelled to adopt an axial orientation. nih.gov This preference can be substantial, with the axial conformer being favored by a free energy difference (ΔG) of up to -3.2 kcal/mol. researchgate.netacs.orgacs.orgresearchgate.net In some cases, to avoid this strain, the ring may adopt a higher-energy twist-boat conformation. nih.gov

This effect is less pronounced in other N-substituted piperidines. For instance, in N-phenylpiperidines, the preference for a C-2 axial substituent is only modest. acs.org The conformational outcome is also influenced by other stereoelectronic factors, such as hyperconjugative interactions between the nitrogen lone pair and antibonding sigma orbitals (n_N→σ*_C–H), which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. beilstein-journals.org

| N-Substituent Type | Driving Stereochemical Effect | Preferred Conformation for C-2 Substituent | Notes |

|---|---|---|---|

| N-Acyl (Amide) | A(1,3) Strain (Pseudoallylic) acs.orgnih.gov | Axial nih.gov | Strong preference (ΔG up to -3.2 kcal/mol) due to N-carbonyl conjugation. acs.orgacs.org |

| N-Aryl (e.g., Phenyl) | Steric Hindrance | Modest preference for Axial acs.org | Less planarity at the nitrogen compared to N-acyl derivatives. acs.org |

| N-Alkyl | Steric Hindrance | Equatorial | Typical preference to minimize 1,3-diaxial interactions. |

Reaction Mechanisms and Chemical Reactivity of Piperidine, 1 N Methyl N Phenylglycyl

Reactivity of the Piperidine (B6355638) Ring Nitrogen

Nucleophilic Reaction Pathways

The nitrogen atom within the piperidine ring is part of a tertiary amide group. This structural feature fundamentally alters its reactivity compared to the parent piperidine molecule. In piperidine, the nitrogen's lone pair of electrons is localized and readily available, rendering the compound a strong base (pKa of the conjugate acid is ~11.2) and a potent nucleophile. quora.comquora.com

However, in Piperidine, 1-(N-methyl-N-phenylglycyl)-, the lone pair on the piperidine nitrogen participates in resonance with the adjacent carbonyl group of the glycyl moiety. This delocalization of electron density significantly reduces the nitrogen's basicity and nucleophilicity. fiveable.me The nitrogen atom is substantially less likely to act as a proton acceptor or to initiate a nucleophilic attack on an electrophilic center. Consequently, reactions that typically involve the nucleophilic character of the piperidine nitrogen, such as alkylation or acylation at this site, are not favored under standard conditions.

| Compound | Nitrogen Hybridization | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|---|

| Piperidine | sp3 | ~11.2 | Strong |

| Piperidine, 1-(N-methyl-N-phenylglycyl)- (as a typical tertiary amide) | sp2 (due to resonance) | Significantly lower than 11.2 | Very Weak / Non-basic |

Generation and Reactivity of N-Acyliminium Intermediates

A key reaction pathway for N-acyl substituted amines involves the formation of N-acyliminium ions. nih.gov These are highly reactive electrophilic intermediates that readily react with a wide range of nucleophiles. nih.govthieme-connect.com For Piperidine, 1-(N-methyl-N-phenylglycyl)-, an N-acyliminium ion could be generated at the carbon alpha to the exocyclic nitrogen (the glycyl alpha-carbon).

The formation of this intermediate typically requires the presence of a leaving group on the alpha-carbon, which can be introduced via oxidation or other synthetic manipulations. Once formed, the N-acyliminium ion is a powerful electrophile due to the positive charge being stabilized by the nitrogen atom. It can be trapped by various nucleophiles, including organometallic reagents, silyl (B83357) enol ethers, and electron-rich aromatic rings, leading to the formation of a new carbon-carbon bond at the alpha-carbon position. acs.orgacs.org This reactivity provides a powerful method for the functionalization of the glycyl fragment. researchgate.net

Reactivity of the Amide and Glycyl Moieties

Stability and Hydrolysis of the Amide Bond

The amide bond is the cornerstone of the molecule's structure, but it is also a site of potential reactivity, primarily through hydrolysis. Amide bonds are generally stable and resist hydrolysis under neutral conditions. byjus.com However, cleavage can be achieved under more forceful conditions, such as heating in the presence of strong acids or bases. ucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous H₂SO₄), the reaction is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. ucalgary.cayoutube.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of the amine portion as a protonated amine, which is a good leaving group. The final products are N-methyl-N-phenylglycine and piperidinium (B107235) salt. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., refluxing aqueous NaOH), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. chemistrysteps.comallen.in This forms a tetrahedral intermediate. The elimination step is generally difficult because the departing piperidide anion would be a very poor leaving group. libretexts.org The reaction is typically driven forward by the high concentration of hydroxide and heat, leading to the formation of the sodium salt of N-methyl-N-phenylglycine and piperidine. byjus.comchemistrysteps.com Tertiary amides can be particularly resistant to cleavage under these conditions. arkat-usa.org

Alpha-Carbon Reactivity of the Glycyl Fragment

The alpha-carbon of the glycyl fragment (the -CH₂- group) is positioned between the exocyclic nitrogen and the carbonyl group. The protons attached to this carbon are acidic and can be removed by a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate or an equivalent carbanionic species. msu.edu

The resulting enolate is a nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. msu.edu For instance, it can be alkylated by reacting with alkyl halides or undergo aldol-type condensation reactions with aldehydes or ketones. This reactivity allows for the elaboration and functionalization of the glycyl side chain, providing a route to more complex derivatives.

| Reagent | Intermediate | Product Type |

|---|---|---|

| 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | α-Alkylated Product |

| 1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone (R'COR'') | Enolate | β-Hydroxy Aldol (B89426) Product |

Reactions Involving the N-Phenyl Group

The N-phenyl group is an aromatic ring and is susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The substituent attached to the ring is the N-methylglycyl-piperidide group. The nitrogen atom directly attached to the phenyl ring has a lone pair of electrons that can be donated into the ring through resonance. This effect makes the N-acyl-N-alkylamino group an activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.com

However, the electron-withdrawing character of the adjacent carbonyl group can moderate this activation. Nonetheless, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the ortho and para positions of the phenyl ring. libretexts.orgmasterorganicchemistry.com Steric hindrance from the rest of the molecule may influence the ratio of ortho to para substitution.

Mechanistic Investigations of Complex Transformations

Elucidation of Reaction Pathways using Kinetic and Spectroscopic Methods

There are no specific kinetic or spectroscopic studies in the available literature that focus on elucidating the reaction pathways of Piperidine, 1-(N-methyl-N-phenylglycyl)-. Such studies would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to monitor the progress of reactions and identify the structures of products and intermediates. Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), are crucial for understanding the step-by-step sequence of a reaction mechanism. The absence of this data for Piperidine, 1-(N-methyl-N-phenylglycyl)- means that its reaction pathways have not been experimentally determined or published.

Identification and Characterization of Transient Intermediates

The identification and characterization of transient intermediates are fundamental to understanding a reaction mechanism. These short-lived species are often highly reactive and can be challenging to detect. Techniques such as low-temperature spectroscopy, flash photolysis, and computational modeling are often employed for their study. For Piperidine, 1-(N-methyl-N-phenylglycyl)-, there is no information available in the scientific literature regarding the identification or characterization of any transient intermediates that may form during its chemical transformations.

Role of Catalysis in Modulating Reaction Mechanisms

Catalysis plays a pivotal role in controlling the rate and outcome of chemical reactions. Catalysts can alter reaction mechanisms, lower activation energies, and improve selectivity. While the synthesis and reactions of piperidine derivatives often utilize a wide range of catalysts (including acids, bases, transition metals, and enzymes), there are no specific studies detailing the role of catalysis in modulating the reaction mechanisms of Piperidine, 1-(N-methyl-N-phenylglycyl)-. Research in this area would be necessary to understand how different catalysts could influence its reactivity and direct the formation of specific products.

Computational Chemistry Approaches to Piperidine, 1 N Methyl N Phenylglycyl

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed description of the electronic distribution within a molecule, allowing for the accurate prediction of its structure, energy, and various spectroscopic properties. These methods are essential for understanding the intrinsic characteristics of Piperidine (B6355638), 1-(N-methyl-N-phenylglycyl)- at an atomic level.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for molecules of moderate size, including Piperidine, 1-(N-methyl-N-phenylglycyl)-. DFT calculations focus on the electron density to determine the electronic structure and associated energetic properties.

For Piperidine, 1-(N-methyl-N-phenylglycyl)-, DFT would be employed to perform a geometry optimization, which locates the minimum energy structure corresponding to the most stable arrangement of its atoms. From this optimized geometry, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity, while a smaller gap indicates the molecule is more readily able to undergo chemical reactions. Furthermore, DFT is used to calculate thermodynamic properties such as the heat of formation.

Table 1: Representative Electronic Properties of Piperidine, 1-(N-methyl-N-phenylglycyl)- Calculated by DFT

| Property | Representative Value | Description |

| Total Energy | -30955 eV (Example) | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | The energy difference between HOMO and LUMO, indicating electronic stability and reactivity. |

| Dipole Moment | 3.5 Debye | A measure of the net molecular polarity arising from charge distribution. |

| Heat of Formation (ΔH_f) | -50.2 kcal/mol | The change in enthalpy during the formation of the compound from its constituent elements. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer a higher level of theory and can achieve greater accuracy than DFT, often referred to as the "gold standard" in computational chemistry. nih.gov

Due to their significant computational expense, high-level ab initio calculations are typically impractical for a molecule the size of Piperidine, 1-(N-methyl-N-phenylglycyl)-. Instead, they are often performed on smaller, structurally related fragments of the molecule. The results from these high-accuracy calculations are then used as a benchmark to validate the choice of a specific DFT functional and basis set for the larger molecule. unige.ch This benchmarking process ensures that the selected DFT method provides reliable results that are in close agreement with the more rigorous ab initio calculations, thereby lending confidence to the computational study of the entire target molecule.

Table 2: Illustrative Benchmark Comparison of Relative Conformational Energies (kcal/mol) for a Model Amide Fragment

| Conformer | DFT (B3LYP/6-31G*) | Ab Initio (MP2/aug-cc-pVTZ) | Description |

| trans | 0.00 | 0.00 | The reference energy for the most stable conformer. |

| cis | +2.5 | +2.8 | The relative energy of a less stable conformer, used to validate the accuracy of the DFT functional. nih.gov |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for interpreting experimental results and confirming molecular structures. DFT methods are commonly used to compute Nuclear Magnetic Resonance (NMR) chemical shifts and the vibrational frequencies that correspond to Infrared (IR) and Raman spectra. nih.govresearchgate.net

The process begins with the DFT-optimized molecular geometry. For NMR predictions, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated and then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For vibrational frequencies, a Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) is calculated. Diagonalizing this matrix yields the harmonic vibrational frequencies. nih.gov Because theoretical calculations often overestimate these frequencies due to the neglect of anharmonicity, the computed values are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. nih.gov

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Piperidine, 1-(N-methyl-N-phenylglycyl)-

| Carbon Atom (Piperidine Ring) | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (Axial) | 46.5 | 45.8 |

| C3 (Axial) | 26.8 | 26.1 |

| C4 (Axial) | 25.0 | 24.5 |

| C5 (Axial) | 26.8 | 26.1 |

| C6 (Axial) | 46.5 | 45.8 |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, it is computationally intensive. For studying the conformational flexibility and dynamic behavior of larger molecules over time, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. These methods use classical mechanics and empirical force fields to model molecular systems.

Piperidine, 1-(N-methyl-N-phenylglycyl)- is a flexible molecule with several rotatable bonds, including those in the piperidine ring (which can adopt chair, boat, or twist-boat conformations), the amide bond, and bonds connecting the phenyl ring. This flexibility gives rise to a large number of possible three-dimensional arrangements, or conformers. A conformational search is a computational procedure designed to explore the potential energy surface of the molecule to find its various low-energy conformers. nih.gov

This process typically uses molecular mechanics force fields, which are sets of equations and parameters that describe the energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and minimizing the energy at each step, a collection of stable conformers can be generated. The goal is to identify the global energy minimum—the most stable conformer—as well as other low-energy conformers that may be present in significant populations at room temperature. whiterose.ac.uk The relative energies of these conformers determine their population according to the Boltzmann distribution.

Table 4: Representative Low-Energy Conformers of Piperidine, 1-(N-methyl-N-phenylglycyl)-

| Conformer ID | Piperidine Conformation | Amide (O=C-N-C) Dihedral | Cα-N-C(Me)-Ph Dihedral | Relative Energy (kcal/mol) |

| Conf-1 | Chair | trans (180°) | 100° | 0.00 |

| Conf-2 | Chair | trans (180°) | -75° | 0.85 |

| Conf-3 | Chair | cis (0°) | 95° | 3.50 |

| Conf-4 | Twist-Boat | trans (180°) | 110° | 5.20 |

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule. An MD simulation solves Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the observation of dynamic processes such as conformational transitions, ring-flips in the piperidine moiety, and the rotation of side chains. rsc.org

For Piperidine, 1-(N-methyl-N-phenylglycyl)-, an MD simulation, often performed in a simulated solvent to mimic physiological conditions, can reveal the stability of different conformers and the energy barriers between them. Analysis of the MD trajectory can provide information on the flexibility of different parts of the molecule. A common metric used is the Root Mean Square Deviation (RMSD), which measures the average deviation of the atomic positions of the molecule over time relative to a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule is maintaining a stable conformation.

Table 5: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter/Output | Typical Value/Description | Purpose |

| Input Parameters | ||

| Force Field | OPLS, AMBER, CHARMM | Provides the potential energy function for calculating forces between atoms. |

| Simulation Time | 100 - 500 nanoseconds | The duration of the simulation; must be long enough to observe the phenomena of interest. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of a solvent environment on the molecule's behavior. |

| Temperature | 300 K | The temperature at which the simulation is run, often set to approximate physiological conditions. |

| Output Analyses | ||

| RMSD (Root Mean Square Dev.) | Plot of RMSD vs. time | To assess the structural stability of the molecule during the simulation. A plateau indicates equilibration. rsc.org |

| RMSF (Root Mean Square Fluc.) | Plot of RMSF per atom | To identify flexible regions of the molecule by measuring the fluctuation of each atom around its average position. |

| Conformational Clustering | Grouping of trajectory frames | To identify the most populated conformational states visited during the simulation and the transitions between them. |

Prediction of Chemical Properties and Reactivity

Computational methods are instrumental in predicting the intrinsic chemical properties and reactivity of a molecule. By calculating its electronic structure, we can derive a set of descriptors that quantify its behavior in chemical reactions.

Reactivity Descriptors and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. amazonaws.comamazonaws.com A smaller energy gap suggests higher reactivity. amazonaws.com

Various reactivity descriptors can be calculated from the HOMO and LUMO energies to provide a more quantitative picture of a molecule's reactivity. amazonaws.com These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Analysis of the distribution of the HOMO and LUMO across the molecular structure of Piperidine, 1-(N-methyl-N-phenylglycyl)- would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. amazonaws.comamazonaws.com For instance, the HOMO is often localized on electron-rich regions, such as the nitrogen atoms, while the LUMO may be distributed over electron-deficient areas.

| Reactivity Descriptor | Definition | Formula |

|---|---|---|

| Electronegativity (χ) | Measures the ability of a molecule to attract electrons. | χ = -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | Indicates resistance to deformation of the electron cloud. | η = (ELUMO - EHOMO) / 2 |

| Softness (S) | The reciprocal of hardness, representing the molecule's polarizability. | S = 1 / η |

| Electrophilicity Index (ω) | Quantifies the electrophilic character of a molecule. | ω = χ2 / (2η) |

Transition State Characterization for Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a key determinant of the reaction rate.

In Silico Modeling of Intermolecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is crucial for fields such as drug discovery. In silico modeling provides a detailed view of these non-covalent interactions.

Ligand-Macromolecule Docking Simulations for Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, Piperidine, 1-(N-methyl-N-phenylglycyl)-) when it binds to a target macromolecule, typically a protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

Docking simulations can reveal the most likely binding mode of Piperidine, 1-(N-methyl-N-phenylglycyl)- to a specific protein target. The results provide insights into the key intermolecular interactions that stabilize the ligand-protein complex, which is fundamental for understanding its biological activity. nih.gov Visualization of the docked complex allows for a detailed examination of the binding pose and the proximity of different functional groups to the amino acid residues of the protein. nih.gov

Quantitative Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Contacts)

Once a plausible binding mode is identified through docking, a more detailed quantitative analysis of the non-covalent interactions can be performed. researchgate.netnih.gov These interactions are the primary driving forces for ligand binding and include:

Hydrogen Bonding: The interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Pi-Stacking: The attractive, non-covalent interaction between aromatic rings. The phenyl group in Piperidine, 1-(N-methyl-N-phenylglycyl)- could participate in such interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein.

Hydrophobic Contacts: The tendency of nonpolar groups to associate with each other in an aqueous environment. The piperidine and phenyl rings contribute to the hydrophobic character of the molecule.

Computational tools can quantify the strength and geometry of these interactions, providing a detailed map of the binding landscape. researchgate.netnih.gov This analysis is critical for understanding the specificity and affinity of the ligand for its target.

| Interaction Type | Description | Potential Groups Involved in Piperidine, 1-(N-methyl-N-phenylglycyl)- |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom in a polar bond and an electronegative atom. | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| Pi-Stacking | Non-covalent interactions between aromatic rings. | The phenyl ring can interact with aromatic amino acid residues. |

| Hydrophobic Contacts | Interactions between nonpolar groups in an aqueous environment. | The piperidine ring and the phenyl ring can form hydrophobic interactions. |

Molecular Dynamics Simulations to Explore Complex Formation and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-macromolecule complex over time. nih.gov Starting from the docked pose, an MD simulation calculates the forces between all atoms in the system and uses these forces to predict their motions over a given period. nih.gov

MD simulations of the Piperidine, 1-(N-methyl-N-phenylglycyl)-protein complex can be used to:

Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, one can determine if the initial docked conformation is stable over time. mdpi.com

Explore conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic events.

Calculate binding free energies: Advanced MD-based methods can provide more accurate estimations of the binding affinity by considering the dynamic nature of the complex and the role of solvent.

These simulations offer a more realistic representation of the biological system compared to static docking studies and are essential for validating and refining the predicted binding modes. nih.gov

Mechanistic Chemical Studies of Intermolecular Interactions of N Glycylpiperidine Systems

Molecular Recognition Elements and Interaction Hotspots

Molecular recognition is fundamentally governed by a combination of non-covalent interactions that dictate the specificity and stability of binding between molecules. In the case of Piperidine (B6355638), 1-(N-methyl-N-phenylglycyl)-, the distinct structural components—the piperidine ring and the N-methyl-N-phenylglycyl moiety—serve as key recognition elements, each contributing uniquely to the molecule's interaction profile.

Contribution of the Piperidine Ring to Specific Binding Interactions

The conformational flexibility of the piperidine ring, though preferring a chair form, allows for some degree of adaptability in the binding process. wikipedia.org However, the rigidity of the ring system compared to an open alkyl chain can also be advantageous, as it reduces the entropic penalty upon binding, thus favoring a more stable interaction. Furthermore, substitutions on the piperidine ring can significantly alter its binding selectivity and affinity. researchgate.net

Table 1: Potential Contributions of the Piperidine Ring to Intermolecular Interactions

| Interaction Type | Contributing Structural Feature | Significance in Molecular Recognition |

| Van der Waals Forces | Methylene (B1212753) (-CH2-) groups | General attractive forces contributing to overall binding affinity. |

| Hydrophobic Interactions | Entire nonpolar ring structure | Favorable interactions with hydrophobic pockets, driving the binding process. nih.gov |

| Steric Effects | Chair conformation and substituent orientation | Dictates the three-dimensional shape and complementarity with a binding site. nih.gov |

Role of the N-Methyl-N-phenylglycyl Moiety in Molecular Recognition

The N-methyl-N-phenylglycyl moiety introduces a range of functional groups capable of participating in more specific and directional intermolecular interactions. This part of the molecule is critical for establishing a network of interactions that significantly contributes to the binding affinity and specificity.

The phenyl group is a key player in aromatic interactions, particularly pi-stacking. nih.gov The electron-rich pi-system of the benzene (B151609) ring can interact favorably with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan, commonly found in biological receptors. nih.gov These pi-stacking interactions can be parallel-displaced or T-shaped (edge-to-face) and are crucial for the stability of many protein-ligand complexes. nih.gov

The amide group within the glycyl portion of the moiety is a classic hydrogen bond donor and acceptor. The carbonyl oxygen possesses lone pairs of electrons and can act as a hydrogen bond acceptor, while the amide nitrogen, in principle, could act as a donor, although in this specific N-methylated compound, this capability is absent. However, the presence of the carbonyl oxygen is a significant hotspot for forming strong hydrogen bonds with suitable donor groups on a receptor. nih.gov The N-methyl group can also influence the steric environment around the amide bond and participate in hydrophobic interactions. nih.gov

Elucidation of Specific Intermolecular Forces

A detailed understanding of the specific intermolecular forces at play is essential for rationalizing the binding behavior of Piperidine, 1-(N-methyl-N-phenylglycyl)-. These forces, acting in concert, create a unique interaction fingerprint for the molecule.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are highly directional and specific interactions that are fundamental to molecular recognition. fiveable.me In Piperidine, 1-(N-methyl-N-phenylglycyl)-, the primary site for hydrogen bond formation is the carbonyl oxygen of the amide group in the N-phenylglycyl moiety. nih.gov This oxygen atom can accept a hydrogen bond from a donor group such as a hydroxyl (-OH) or an amine (-NH) on a partner molecule.

The nitrogen atom of the piperidine ring, being a tertiary amine, is not a hydrogen bond donor. However, its lone pair of electrons could potentially act as a weak hydrogen bond acceptor in certain environments, though this is less favorable than the interaction with the carbonyl oxygen. The formation of a stable hydrogen bond network is often a key determinant of high-affinity binding. rsc.org

Table 2: Potential Hydrogen Bonding Interactions

| Donor/Acceptor in Piperidine, 1-(N-methyl-N-phenylglycyl)- | Potential Partner Group | Typical Bond Energy (kcal/mol) |

| Carbonyl Oxygen (Acceptor) | -OH, -NH | 3 - 7 |

| Piperidine Nitrogen (Acceptor) | -OH, -NH | 1 - 3 |

Analysis of Pi-Stacking and Aromatic Interactions

The phenyl ring of the N-methyl-N-phenylglycyl moiety is the primary center for pi-stacking and other aromatic interactions. researchgate.net These interactions are a result of electrostatic and dispersion forces between aromatic rings. Pi-stacking can occur in several geometries, including face-to-face and edge-to-face arrangements, with the latter often being more energetically favorable. nih.gov

These interactions are highly context-dependent and are influenced by the electronic nature of the interacting aromatic rings. The presence of a phenyl group strongly suggests that pi-stacking is a significant contributor to the binding of this compound to aromatic residues within a receptor binding site. nih.gov

Table 3: Characteristics of Aromatic Interactions

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Pi-Pi Stacking | Attraction between the pi-electron clouds of two aromatic rings. | 1 - 3 |

| Cation-Pi Interaction | Electrostatic attraction between a cation and the face of an aromatic ring. | 5 - 10 |

Identification of Hydrophobic Contacts

Hydrophobic interactions are a major driving force for the binding of nonpolar molecules in aqueous environments. Both the piperidine ring and the phenyl group of Piperidine, 1-(N-methyl-N-phenylglycyl)- present significant nonpolar surface areas that can engage in hydrophobic contacts. nih.govresearchgate.net

Structural Basis of Intermolecular Association (Non-Biological Outcomes)

The intermolecular association of N-glycylpiperidine systems, in non-biological contexts, is fundamentally governed by the molecule's three-dimensional structure and the distribution of electron density across its surface. The specific arrangement of atoms and functional groups dictates the nature and strength of non-covalent interactions, which in turn determine how these molecules interact with each other in a condensed phase or in solution. Understanding these structural features is crucial for predicting and controlling the self-assembly and material properties of substances related to Piperidine, 1-(N-methyl-N-phenylglycyl)-.

The molecular surface of a compound like Piperidine, 1-(N-methyl-N-phenylglycyl)- is not uniform in its interaction potential. Certain regions are more likely to engage in attractive or repulsive forces with other molecules. These interaction sites can be mapped using computational methods that calculate the molecular electrostatic potential (MEP). The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For Piperidine, 1-(N-methyl-N-phenylglycyl)-, the key functional groups that define its interaction sites are the carbonyl group (C=O) of the amide, the tertiary amine of the glycyl moiety, the phenyl ring, and the piperidine ring.

Electron-Rich Regions (Nucleophilic Sites): The most prominent electron-rich region is located around the carbonyl oxygen atom of the amide group. This area exhibits a negative electrostatic potential and is therefore a primary site for attracting electron-poor regions of neighboring molecules, acting as a hydrogen bond acceptor.

Electron-Poor Regions (Electrophilic Sites): The hydrogen atoms attached to the carbon atoms of the piperidine and phenyl rings are characterized by a positive electrostatic potential. These sites can act as weak hydrogen bond donors, participating in C-H···O or C-H···π interactions. The aromatic protons of the phenyl ring and the axial and equatorial protons of the piperidine ring will have distinct electrostatic potentials.